![molecular formula C15H13N3O3S B2658823 2-(benzo[d]isoxazol-3-yl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide CAS No. 1421444-35-0](/img/structure/B2658823.png)
2-(benzo[d]isoxazol-3-yl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide
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Description
The compound “2-(benzo[d]isoxazol-3-yl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide” is a complex organic molecule that contains several functional groups including a benzisoxazole, a dihydropyran, and a thiazole .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar functional groups have been synthesized. For example, several new 3-(isoxazol-3-yl)-quinazolin-4(3H)-one derivatives were synthesized and tested for their analgesic and antiinflammatory activities .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The benzisoxazole portion of the molecule consists of a benzene ring fused to an isoxazole ring . The dihydropyran portion refers to a six-membered ring containing five carbon atoms and one oxygen atom . The thiazole portion is a heterocyclic ring containing both sulfur and nitrogen .Scientific Research Applications
Luminescent Materials
The compound has been used as a luminescent material . It was characterized using NMR (1H and 13C) spectroscopy, high-resolution mass spectrometry, and elemental analysis. The materials demonstrated good thermal and electrochemical stability .
Organic Light Emitting Diodes (OLEDs)
The compound has been successfully used as a dopant emitter in Organic Light Emitting Diodes (OLEDs) . All doped devices showed strong emission, low turn-on voltages (3.9-4.8 V), and the doped devices based on the boron difluoride complexes showed better EL performance than the ligands .
Photophysical and Electrochemical Properties
The photophysical and electrochemical properties of the ligands and boron difluoride complexes have been systematically studied through experimental and theoretical methods . The relationship between their molecular structure and optoelectronic properties was revealed .
Thermal Stability
The compound has been found to have good thermal stability . This makes it suitable for applications that require materials to withstand high temperatures.
Electrochemical Stability
The compound also exhibits good electrochemical stability . This property is important for its use in electronic devices such as OLEDs.
Restricted Conformational Change
Upon coordination with the boron difluoride complexes, a significant blue shift and enhanced emission were observed due to restricted conformational change .
properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c19-14(7-11-9-3-1-2-4-12(9)21-18-11)17-15-16-10-5-6-20-8-13(10)22-15/h1-4H,5-8H2,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJLQQKCRDXZFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(S2)NC(=O)CC3=NOC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzo[d]isoxazol-3-yl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide |
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